2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide
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Overview
Description
2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of p-toluenesulfonic acid as a catalyst under solvent-free conditions . The reaction proceeds through the formation of an intermediate N,N’-dibenzylidene-o-phenylenediamine, which is then converted into the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Mechanism of Action
The mechanism of action of 2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts the integrity of microbial cell membranes, leading to cell lysis. For its potential anticancer activity, the compound inhibits enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Propylbenzimidazole: Shares the benzimidazole core but lacks the sulfanylacetamide group.
2-Sulfanylacetamide: Contains the sulfanylacetamide group but lacks the benzimidazole core.
N-Substituted 2-Sulfanylacetamide: Similar structure with different substituents on the benzimidazole ring.
Uniqueness
2-(1-Propylbenzimidazol-2-yl)sulfanylacetamide is unique due to the presence of both the benzimidazole core and the sulfanylacetamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-propylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-7-15-10-6-4-3-5-9(10)14-12(15)17-8-11(13)16/h3-6H,2,7-8H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTSECPCTCBUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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